molecular formula C30H46N2 B12597886 N-Hexadecyl-N-methyl-4-[2-(pyridin-4-yl)ethenyl]aniline CAS No. 874121-38-7

N-Hexadecyl-N-methyl-4-[2-(pyridin-4-yl)ethenyl]aniline

Katalognummer: B12597886
CAS-Nummer: 874121-38-7
Molekulargewicht: 434.7 g/mol
InChI-Schlüssel: JIRBOUICAIYRMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hexadecyl-N-methyl-4-[2-(pyridin-4-yl)ethenyl]aniline is an organic compound with a complex structure that includes a pyridine ring and a long alkyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexadecyl-N-methyl-4-[2-(pyridin-4-yl)ethenyl]aniline typically involves a multi-step process. One common method includes the reaction of N-methyl-4-[2-(pyridin-4-yl)ethenyl]aniline with hexadecyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-Hexadecyl-N-methyl-4-[2-(pyridin-4-yl)ethenyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-Hexadecyl-N-methyl-4-[2-(pyridin-4-yl)ethenyl]aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Hexadecyl-N-methyl-4-[2-(pyridin-4-yl)ethenyl]aniline involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the long alkyl chain can insert into lipid bilayers, affecting membrane properties. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Hexadecyl-N-methyl-4-[2-(pyridin-4-yl)ethenyl]aniline is unique due to its specific combination of a long alkyl chain and a pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields .

Eigenschaften

CAS-Nummer

874121-38-7

Molekularformel

C30H46N2

Molekulargewicht

434.7 g/mol

IUPAC-Name

N-hexadecyl-N-methyl-4-(2-pyridin-4-ylethenyl)aniline

InChI

InChI=1S/C30H46N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-32(2)30-21-19-28(20-22-30)17-18-29-23-25-31-26-24-29/h17-26H,3-16,27H2,1-2H3

InChI-Schlüssel

JIRBOUICAIYRMY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCN(C)C1=CC=C(C=C1)C=CC2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.